

A comparative review of the drug delivery enhancement of various aliphatic diols

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A Comparative Review of Aliphatic Diols for Enhanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The transdermal delivery of therapeutic agents offers a non-invasive approach with the potential for controlled, sustained release. However, the formidable barrier of the stratum corneum necessitates the use of penetration enhancers to facilitate drug permeation. Among the various classes of enhancers, aliphatic diols have garnered significant attention due to their efficacy and generally favorable safety profile. This guide provides a comparative review of common aliphatic diols, summarizing their performance based on available experimental data, detailing experimental protocols for their evaluation, and illustrating their mechanism of action.

Comparative Performance of Aliphatic Diols

The efficacy of aliphatic diols as penetration enhancers is influenced by several factors, including their chemical structure (e.g., chain length, branching), the physicochemical properties of the drug molecule, and the composition of the formulation. The following table summarizes quantitative data from various studies to provide a comparative overview of their performance. It is important to note that direct head-to-head comparisons across all diols under identical experimental conditions are limited in the literature; therefore, the data presented is a synthesis from multiple sources.

Diol	Drug	Concentration of Diol	Enhancement Ratio (ER)	Permeability Coefficient (Kp) x 10 ⁻³ (cm/h)	Test System	Reference
Propylene Glycol (1,2-Propanediol)	Loperamide HCl	12% in gel	Not explicitly stated, but significant permeation observed	Not specified	Human skin	[1]
Haloperidol	Not specified	No significant effect	Not specified	Rat skin		
Triamcinolone Acetonide	5% in aqueous carbomer gel	~1.5	Not specified	Porcine ear skin	[2][3]	
1,3-Butanediol	Not specified	Not specified	Not specified	Not specified	Not specified	
1,2-Pentanediol	Triamcinolone Acetonide	5% in aqueous carbomer gel	~3.5	Not specified	Porcine ear skin	[2][3]
2-Methyl-2,4-Pentanediol	Triamcinolone Acetonide	5% in aqueous carbomer gel	~2.5	Not specified	Porcine ear skin	[2][3]
1,2-Hexanediol	Triamcinolone Acetonide	5% in aqueous carbomer gel	~4.0	Not specified	Porcine ear skin	[2][3]

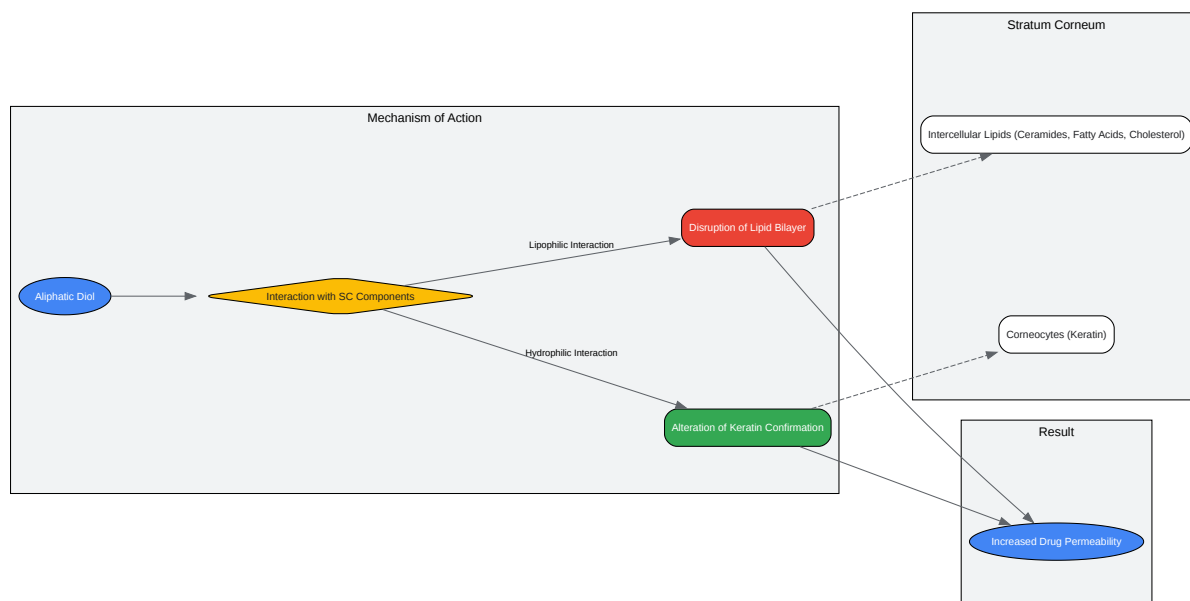
1,2-Octanediol	Triamcinolone Acetonide	Saturated solution in aqueous carbomer gel	~5.0	Not specified	Porcine ear skin	[2] [3]
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Note: The Enhancement Ratio (ER) is the factor by which the flux of the drug is increased in the presence of the enhancer compared to the control (without the enhancer). The Permeability Coefficient (Kp) is a measure of the permeability of the skin to a particular substance.

Mechanism of Action: Disruption of the Stratum Corneum

The primary mechanism by which aliphatic diols enhance drug penetration is through the disruption of the highly organized structure of the stratum corneum. This outermost layer of the skin consists of corneocytes embedded in a lipid matrix, which serves as the main barrier to drug diffusion. Aliphatic diols interact with both the lipid and protein components of the stratum corneum.

Longer-chain alkanediols, such as 1,2-hexanediol and 1,2-octanediol, have been shown to fluidize the intercellular lipids of the stratum corneum, transitioning them from a well-ordered gel phase to a more disordered liquid crystalline phase.[\[2\]](#)[\[3\]](#) This increased fluidity of the lipid bilayers enhances the diffusion of drug molecules through the intercellular route. Shorter-chain diols, like propylene glycol, are thought to interact with the hydrophilic regions of the stratum corneum and may also alter the conformation of keratin within the corneocytes.[\[4\]](#)



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Mechanism of drug delivery enhancement by aliphatic diols.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for evaluating the permeation-enhancing effects of aliphatic diols using Franz diffusion cells, a widely accepted in vitro model.^{[5][6][7][8][9]}

1. Skin Membrane Preparation:

- Excised human or animal (e.g., porcine ear) skin is commonly used.
- The subcutaneous fat and connective tissue are carefully removed.
- The skin is dermatomed to a uniform thickness (typically 300-500 μm).
- The prepared skin is stored frozen until use.

2. Franz Diffusion Cell Setup:

- The dermatomed skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.
- The receptor compartment is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 32°C to mimic skin surface temperature.[5]
- The system is allowed to equilibrate.

3. Application of Formulation:

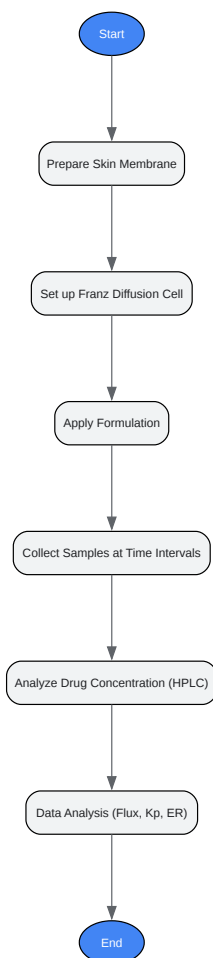
- A defined amount of the test formulation (e.g., a gel or cream containing the drug and the aliphatic diol) is applied to the surface of the stratum corneum in the donor compartment.
- A control formulation without the diol is also tested in parallel.

4. Sampling and Analysis:

- At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed medium to maintain sink conditions.[5]
- The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

5. Data Analysis:

- The cumulative amount of drug permeated per unit area is plotted against time.
- The steady-state flux (J_{ss}) is determined from the slope of the linear portion of the curve.
- The permeability coefficient (K_p) is calculated by dividing the flux by the initial drug concentration in the donor compartment.
- The enhancement ratio (ER) is calculated by dividing the flux of the drug from the formulation containing the diol by the flux from the control formulation.



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Experimental workflow for in vitro skin permeation studies.

Cytotoxicity Assessment: MTT Assay

It is crucial to evaluate the potential cytotoxicity of penetration enhancers to ensure their safety. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.

1. Cell Culture:

- Human keratinocytes (e.g., HaCaT cell line) are cultured in an appropriate medium until they reach a suitable confluency.

2. Treatment:

- The cells are seeded in 96-well plates and allowed to attach.
- The cells are then treated with various concentrations of the aliphatic diols for a specified period (e.g., 24 hours).
- A negative control (cells with medium only) and a positive control (a known cytotoxic agent) are included.

3. MTT Incubation:

- After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
- The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

4. Solubilization and Measurement:

- The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

- The cell viability is expressed as a percentage of the negative control.
- The IC₅₀ value (the concentration of the diol that causes 50% inhibition of cell viability) can be calculated to quantify the cytotoxicity. For instance, one study found that propylene glycol at a concentration of 4% reduced the viability of HaCaT cells to 39.3% after 24 hours of treatment.^[10]

Conclusion

Aliphatic diols are effective and versatile penetration enhancers for transdermal drug delivery. Their efficacy generally increases with chain length, with longer-chain diols demonstrating a greater ability to disrupt the stratum corneum lipid structure. However, the choice of the optimal diol depends on the specific drug and formulation. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these enhancers. Future research should focus on direct comparative studies of a wider range of aliphatic diols for various drugs to build a more comprehensive understanding of their structure-activity relationships and to further optimize their use in transdermal drug delivery systems.

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